Product packaging for 2-Butyne-1,4-diol(Cat. No.:CAS No. 110-65-6)

2-Butyne-1,4-diol

Cat. No.: B031916
CAS No.: 110-65-6
M. Wt: 86.09 g/mol
InChI Key: DLDJFQGPPSQZKI-UHFFFAOYSA-N
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Description

Significance of 2-Butyne-1,4-diol in Chemical Sciences

The significance of this compound in chemical sciences stems from its versatile nature as a chemical intermediate. It is a crucial precursor in the synthesis of a wide array of commercially important chemicals. atamankimya.com Through hydrogenation, it can be converted to 2-butene-1,4-diol (B106632) and 1,4-butanediol (B3395766), both of which are key monomers in the production of various polymers, including polyesters and polyurethanes. atamankimya.com

Its applications extend to being a major raw material in the synthesis of vitamin B6. atamankimya.com Furthermore, this compound is utilized in the manufacturing of herbicides, textile additives, corrosion inhibitors, plasticizers, and synthetic resins. atamankimya.commallakchemicals.com In the field of electroplating, it serves as a brightener in nickel plating baths, contributing to a high-gloss finish. mallakchemicals.com The compound is also employed in cycloaddition reactions for the preparation of substituted acenes and in the total synthesis of complex natural products. atamankimya.com

Historical Context of this compound Synthesis and Applications

The primary industrial synthesis of this compound is achieved through the Reppe process, a method developed by Walter Reppe and his colleagues. This process involves the reaction of acetylene (B1199291) with an aqueous solution of formaldehyde (B43269) under pressure, catalyzed by copper acetylide. chemcess.comnih.gov This synthesis was a significant advancement in industrial chemistry, providing a reliable and scalable method for producing this valuable intermediate.

Historically, the demand for this compound has been closely linked to the growth of the polymer industry. Its role as a precursor to 1,4-butanediol, a key component in the production of plastics, elastic fibers, and other materials, has driven its large-scale production. Over the years, Chinese enterprises have made significant progress in optimizing the Reppe process, focusing on improvements in process, equipment, catalysts, and environmental protection. sciencepublishinggroup.com

Scope and Objectives of Academic Research on this compound

Academic research on this compound is multifaceted, with several key areas of investigation:

Catalytic Hydrogenation: A significant focus of research is the selective hydrogenation of this compound to produce 2-butene-1,4-diol. chemicalbook.com This is a challenging transformation as over-hydrogenation can lead to the formation of 1,4-butanediol. Research objectives in this area include the development of highly selective and efficient catalysts, such as modified palladium or platinum catalysts, to maximize the yield of the desired product under mild reaction conditions. chemicalbook.comgoogle.com

Electrochemistry and Materials Science: The role of this compound as a brightener and corrosion inhibitor in electroplating is another active area of research. mallakchemicals.com Studies aim to understand the mechanism by which it influences the nanostructure and properties of electrodeposited coatings, such as Ni-W-B alloys. researchgate.net The objective is to develop improved electroplating processes that yield coatings with enhanced brightness, hardness, and corrosion resistance. researchgate.net

Organic Synthesis and Methodology: Researchers continue to explore the utility of this compound as a building block in the synthesis of complex organic molecules and novel materials. atamankimya.com Its bifunctionality allows for its use in various cycloaddition and polymerization reactions. The objective is to develop new synthetic methodologies that leverage the unique reactivity of this compound to access new chemical structures and materials with valuable properties.

Detailed Research Findings

Physical and Chemical Properties of this compound

This compound is a colorless to slightly yellow, hygroscopic solid at room temperature. atamankimya.comchemcess.com It is highly soluble in water and polar organic solvents like ethanol and acetone, but has limited solubility in less polar solvents such as chloroform and is insoluble in benzene (B151609) and ether. atamankimya.com

Below are tables detailing the key physical and chemical properties of this compound.

Physical Properties of this compound
PropertyValueReference
Molecular FormulaC4H6O2 atamankimya.com
Molecular Weight86.09 g/mol atamankimya.com
AppearanceColorless to slightly yellow, hygroscopic solid atamankimya.comchemcess.com
Melting Point52-58 °C atamankimya.combasf.com
Boiling Point238 °C atamankimya.combasf.com
Flash Point152 °C mubychem.com
Autoignition Temperature335 °C guidechem.com
Water Solubility3740 g/L (at 20 °C) guidechem.com
Vapor Pressure<0.1 mmHg (at 55 °C)
Chemical Properties of this compound
PropertyDescriptionReference
ReactivityThe molecule contains a reactive carbon-carbon triple bond and two primary hydroxyl groups, allowing it to undergo a variety of chemical reactions.
HydrogenationCan be hydrogenated to form 2-butene-1,4-diol and further to 1,4-butanediol. atamankimya.com
Cycloaddition ReactionsParticipates in cycloaddition reactions, such as [2+2+2] cyclotrimerization, to form more complex cyclic compounds. atamankimya.com
PolymerizationCan act as a monomer in polymerization reactions to produce polyesters and polyurethanes.
StabilityStable under normal conditions but can be incompatible with strong oxidizing agents, strong acids, and strong bases. guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O2<br>OHCH2CCCH2OH<br>C4H6O2 B031916 2-Butyne-1,4-diol CAS No. 110-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-2-yne-1,4-diol
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InChI

InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2
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InChI Key

DLDJFQGPPSQZKI-UHFFFAOYSA-N
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Canonical SMILES

C(C#CCO)O
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Molecular Formula

C4H6O2
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DSSTOX Substance ID

DTXSID4021921
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Molecular Weight

86.09 g/mol
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Physical Description

1,4-butynediol appears as white to light-brown solid or brownish-yellow aqueous solution. Solid sinks and mixes with water. (USCG, 1999), Liquid; Other Solid, White to yellow solid; [HSDB] Yellow or amber colored chips or chunks; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS.
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Boiling Point

460 °F at 760 mmHg (USCG, 1999), 238 °C, No boiling point at normal pressure; decomposes at >160 °C
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Flash Point

263 °F (USCG, 1999), 128 °C, 263 °F (OPEN CUP), 152 °C
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Solubility

Insoluble in benzene; slightly soluble in ethyl ether, choroform; very soluble in ethanol, acetone, methanol, Soluble in aqueous acids., In water, 3.74X10+6 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 75 (good)
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Density

1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, Relative density = 1.115 at 20 °C, Relative density (water = 1): 1.1
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Vapor Density

Relative vapor density (air = 1): 3.0
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Vapor Pressure

0.000556 [mmHg], 5.56X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.2
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Impurities

< 0.5% water; 1% butane-1,4-diol
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Color/Form

Plates from benzene and ethyl acetate, White, orthorhombic crystals, WHITE TO LIGHT YELLOW, Yellow scaley solid at 20 °C and 1,013 hPa

CAS No.

110-65-6; 54141-09-2, 110-65-6
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Melting Point

50 °C, 58 °C
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Advanced Synthesis Methodologies of 2 Butyne 1,4 Diol

Reppe Synthesis and Modern Refinements

The foundational method for the industrial-scale production of 2-butyne-1,4-diol is the Reppe synthesis, developed by Walter Reppe and his colleagues. This process involves the reaction of acetylene (B1199291) with an aqueous solution of formaldehyde (B43269) under pressure, utilizing a catalyst. nih.govecoinvent.org The fundamental chemical equation for this synthesis is:

2 CH₂O + HC≡CH → HOCH₂–C≡C–CH₂OH chemcess.com

This reaction is typically carried out in closed systems at temperatures ranging from 80 to 150 °C and pressures from 1 to 20 bar. nih.govatamankimya.comatamankimya.com The process is exothermic, with a heat of reaction (ΔH) of -100.5 kJ/mol. chemcess.com

Modern industrial production often employs continuous processes, frequently in a series of 3-5 reactors, to manage the reaction conditions and optimize yield. chemcess.com Two primary reactor configurations are used:

Fixed-bed reactors: The catalyst is in the form of strands, and the formaldehyde solution and acetylene gas are typically fed from the top. chemcess.com

Fluidized-bed reactors: The catalyst consists of fine particles, and the reactants are fed from the bottom, creating a fluidized bed that enhances mixing and heat transfer. chemcess.com

A key objective in modern refinements is to minimize the concentration of unreacted formaldehyde in the final product solution. chemcess.com The crude product from the Reppe synthesis typically contains 33 to 55% this compound, along with impurities such as 1 to 2% propargyl alcohol and 0.4 to 1% residual formaldehyde. nih.gov

Catalytic Systems in Reppe Synthesis

The efficiency and selectivity of the Reppe synthesis are critically dependent on the catalytic system employed. Over the years, various catalysts have been developed and refined to improve the process.

The original and still widely used catalyst for the Reppe synthesis is based on copper acetylide (Cu₂C₂). nih.govgoogle.com This catalyst is typically supported on an inert material. atamankimya.com In the industrial process, copper(II) oxide is often used as a precursor, which is then converted in situ to the active copper(I) acetylide by acetylene and formaldehyde. chemcess.com The reaction is generally conducted at temperatures between 80°C and 100°C and an acetylene partial pressure of 2 to 6 bar. chemcess.comgoogle.com A significant advantage of this catalyst is its potential for reuse, which enhances the economic and environmental viability of the process. google.com

A patented modification of this process involves reacting calcium carbide with a spatially separated aqueous formaldehyde solution in the presence of a copper(I) acetylide-based catalyst. google.comgoogle.com This approach generates acetylene in situ, avoiding the need to handle the potentially explosive gas directly. google.com This method reports high yields of 80 to 100% for this compound. google.com

To enhance catalyst stability and performance, copper-bismuth catalysts have been developed. atamankimya.comatamankimya.comwikipedia.org These catalysts are typically composed of copper(II) oxide and bismuth(III) oxide on a support like silica (B1680970). chemcess.com The copper component is converted to the active copper acetylide during the reaction, while the bismuth oxide serves to inhibit the formation of undesirable polymeric byproducts known as "cuprenes". chemcess.com The typical composition of these catalysts includes 10-20% copper(II) oxide and 3-6% bismuth(III) oxide. chemcess.com The reaction conditions for using these catalysts are similar to those for copper acetylide catalysts, with temperatures ranging from 90°C to 150°C and pressures from 1 to 20 bar. atamankimya.comatamankimya.comwikipedia.org A recent patent describes a supported copper-bismuth catalyst on a composite oxide carrier of Al₂O₃ and SiO₂, with CuO content at 25-35% and Bi₂O₃ at 1.5-4%, claiming high catalytic activity and stability. google.com

While primarily known for their role in the subsequent hydrogenation of this compound to 2-butene-1,4-diol (B106632), palladium-based catalysts have also been explored for the synthesis of the butynediol itself. chemicalbook.com Supported palladium catalysts, such as palladium on carbon, are known to be highly effective in the selective hydrogenation of alkynes. psu.edu For instance, a Schiff base modified palladium nanocatalyst has demonstrated high conversion and selectivity in the hydrogenation of this compound under mild conditions. chemicalbook.com Palladium supported on active carbon fibers has shown selectivity towards 2-butene-1,4-diol of up to 97% at an 80% conversion of this compound. psu.edu Furthermore, palladium nanoparticles supported on MIL-101(Cr) have been studied for the selective hydrogenation of this compound, showing the formation of 2-butene-1,4-diol as the primary product. rsc.org

Catalyst SystemSupportConversion (%)Selectivity (%)Temperature (°C)Pressure (MPa)Reference
Pd/CActive Carbon Fibers8097 (to 2-butene-1,4-diol)-- psu.edu
Schiff Base Modified Pd-95.2~100 (to 2-butene-1,4-diol)502 chemicalbook.com
Pd@MIL-101(Cr)MIL-101(Cr)--500.5 rsc.org
Pd/ZnOSintered Metal Fiber9698 (to 2-butene-1,4-diol)-- researchgate.net

Platinum-based catalysts are also primarily investigated for the selective hydrogenation of this compound. chemicalbook.com Silicon carbide-supported platinum catalysts, with a low Pt loading of 0.5 wt%, have shown excellent selectivity (up to 96%) and conversion (up to 96%) for the hydrogenation of this compound to 2-butene-1,4-diol under mild conditions of 100°C and 1 MPa of H₂. chemicalbook.comrsc.org The active species in this reaction are believed to be metallic Pt nanoparticles. rsc.org Another study using a 1% Pt/CaCO₃ catalyst reported nearly 100% conversion with 83% selectivity towards 2-butene-1,4-diol. researchgate.net Biogenic platinum catalysts, derived from E. coli, have also been explored, showing potential for selective hydrogenation, although with lower selectivity compared to some other systems. acs.org

Catalyst SystemSupportConversion (%)Selectivity (%)Temperature (°C)Pressure (MPa)Reference
0.5% Pt/SiCSilicon Carbide9696 (to 2-butene-1,4-diol)1001 chemicalbook.comnih.gov
1% Pt/CaCO₃Calcium Carbonate~10083 (to 2-butene-1,4-diol)-- researchgate.net
Biogenic PtBacterial Biomass45--- acs.org

Nickel-based catalysts are predominantly used for the hydrogenation of this compound to 1,4-butanediol (B3395766). ecoinvent.orggoogle.com The industrial process often involves a continuous hydrogenation over modified nickel catalysts at temperatures of 80–160 °C and high pressures of around 300 bar. ecoinvent.org Raney-type nickel catalysts, sometimes promoted with copper, are also employed for this transformation. google.comresearchgate.net A process using a Raney-type nickel catalyst with 3-25% copper by weight has been described for the hydrogenation of this compound to 1,4-butanediol at temperatures between 20 and 80°C and pressures of 0 to 20 atmospheres gauge. google.com Recent research has focused on developing high-performance, low-cost nickel-based catalysts for the direct and selective hydrogenation of this compound to 1,4-butanediol under milder conditions to challenge the traditional two-step industrial process. researchgate.net

Catalyst SystemSupportProductTemperature (°C)Pressure (bar)Reference
Modified Nickel-1,4-butanediol80–160300 ecoinvent.org
Raney-type Nickel with Copper-1,4-butanediol20–800–20 (gauge) google.com
Activated Nickel Foam-1,4-butanediol-- google.com

Reaction Conditions Optimization for Yield and Selectivity

The optimization of reaction parameters is fundamental to maximizing the efficiency of this compound synthesis. Key areas of focus include the precise control of temperature, pressure, and pH, which collectively influence reaction kinetics, product purity, and stereochemical outcomes.

Temperature and Pressure Regimes

The synthesis of this compound, famously achieved through the Reppe synthesis involving acetylene and formaldehyde, is highly sensitive to temperature and pressure. wikipedia.org Industrial processes operate within specific regimes to ensure both safety and efficiency. The reaction is typically conducted at temperatures ranging from 90°C to 150°C. wikipedia.orgatamankimya.com The pressure applied can vary significantly, from 1 to 20 bar, depending on the specific setup and desired reaction rate. wikipedia.orgatamankimya.com

In certain industrial applications utilizing copper acetylide catalysts, the temperature is controlled between 80°C and 100°C, with the partial pressure of acetylene maintained at 2-6 bar. chemcess.com Another patented method, which reacts calcium carbide with an aqueous formaldehyde solution, operates at temperatures between 60°C and 130°C, with a preferred range of 80°C to 110°C, resulting in an overpressure of 1 to 10 bar. google.com These conditions are carefully managed as part of a continuous production process often involving a cascade of multiple reactors. chemcess.com

Table 1: Temperature and Pressure Conditions for this compound Synthesis

Synthesis MethodTemperature RangePressure RangeCatalyst/ReagentsSource(s)
General Reppe Synthesis90°C - 150°C1 - 20 barCopper Bismuth Catalysts atamankimya.com, wikipedia.org
Industrial Process80°C - 100°C2 - 6 bar (acetylene partial pressure)Copper(I) Acetylide chemcess.com
Calcium Carbide Method60°C - 130°C1 - 10 bar (overpressure)Copper(I) Acetylide google.com
pH Control in Synthesis

Effective pH control is critical for maximizing yield and selectivity in the synthesis of this compound and its subsequent conversion reactions. In the industrial Reppe process, the pH is typically maintained in a range of 5 to 8. chemcess.com This control is important because aqueous solutions of the final product can become acidic, which is often attributed to the presence of residual formaldehyde. chemcess.com In the synthesis of derivatives, maintaining a controlled pH, for instance between 6 and 7, is crucial for preserving the stereochemical integrity of the molecule during steps like hydroxylation.

Furthermore, the pH of the reaction medium plays a significant role in the selective hydrogenation of this compound to its derivatives. The addition of a base such as ammonia (B1221849) can be highly significant in achieving high selectivity towards the intermediate, 2-Butene-1,4-diol. researchgate.net The pH of the liquid feed is considered one of the most critical factors in controlling selectivity during the hydrogenation process that produces 1,4-Butanediol. acs.org

Control of Stereochemistry

The initial synthesis of this compound from acetylene and formaldehyde yields a molecule with a linear alkyne functional group, where cis/trans isomerism is not applicable. However, the control of stereochemistry becomes paramount during the subsequent hydrogenation of the triple bond to a double bond to form 2-Butene-1,4-diol.

During this hydrogenation, the reaction pathway selectively produces the cis-isomer as the primary product. acs.org Detailed kinetic studies show that the first stage of the hydrogenation network exclusively yields cis-2-Butene-1,4-diol (B44940). acs.org This cis-isomer can subsequently undergo isomerization to form trans-2-Butene-1,4-diol in later stages of the reaction. acs.org Therefore, by carefully controlling the reaction conditions of the hydrogenation step, the stereochemical outcome can be directed towards the desired cis or trans product.

Innovative and Green Chemistry Approaches to this compound Production

In response to the growing demand for sustainable chemical manufacturing, research has focused on developing innovative and environmentally friendly methods for producing this compound and its derivatives. These approaches include the use of biocatalysts and the implementation of continuous flow systems.

Biocatalytic Synthesis of this compound

While the direct biocatalytic synthesis of this compound from acetylene and formaldehyde is not widely documented, significant progress has been made in using biocatalysts for its subsequent conversions, representing a green chemistry approach. Platinum (Pt) nanoparticles synthesized within the bacterium Escherichia coli have been successfully used as catalysts for the semi-hydrogenation of this compound. researchgate.net

These biogenic catalysts exhibit enhanced selectivity towards the desired 2-Butene-1,4-diol product. researchgate.net The improved performance is attributed to residual organic fragments from the bacteria, which preferentially block defect sites on the catalyst surface that would otherwise lead to complete and unselective hydrogenation. researchgate.net This method offers a greener alternative to traditional heavy-metal-containing catalysts, such as Lindlar-type catalysts, by avoiding the use of toxic metals like lead. researchgate.net

Continuous Flow Synthesis Techniques

Continuous flow technology has been applied to both the synthesis and subsequent hydrogenation of this compound, offering advantages in control, safety, and efficiency over batch processes. The industrial synthesis of this compound is often performed as a continuous process in a series of 3-5 reactors, which can be either fixed-bed or fluidized-bed systems. chemcess.com This approach is key to minimizing the concentration of unreacted formaldehyde in the final product solution. chemcess.com

More recently, innovative continuous flow techniques have been developed for the hydrogenation of this compound. These methods allow for milder reaction conditions and greater control over selectivity. For instance, a continuous flow hydrogenation process using a palladium-immobilized polymeric resin catalyst can achieve 100% conversion to 1,4-Butanediol at a mild temperature of 45°C (318 K) and a pressure of 3 bar. researchgate.netresearchgate.net Another novel approach utilizes a continuous flow microwave reactor, which, when combined with a palladium catalyst on alumina (B75360) spheres, achieves high conversion (>90.5%) and high selectivity (95.2%) to (Z)-2-Butene-1,4-diol. rsc.org

Table 2: Parameters for Continuous Flow Hydrogenation of this compound

TechniqueCatalystProductTemperaturePressureSource(s)
Liquid Phase FlowPd on Polymeric Resin1,4-Butanediol45°C3 bar researchgate.net, researchgate.net
Microwave-Assisted FlowPd on Alumina Spheres(Z)-2-Butene-1,4-diolNot specified4.5 bar rsc.org
Monolithic Reactor FlowPdMonoBor2-Butene-1,4-diolRoom Temp.~1.2 bar chemicalbook.com

Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of this compound involves the Reppe process, reacting acetylene with formaldehyde under pressure using a copper acetylide catalyst. nih.govscribd.com While effective, modern research has focused on developing more sustainable and environmentally friendly alternatives to mitigate the use of high pressure and hazardous materials.

One promising approach is a process for producing this compound directly from calcium carbide and an aqueous formaldehyde solution. google.com This method utilizes a copper(I) acetylide-based catalyst at temperatures between 60 and 130°C. google.com A key advantage of this process is the ability to generate the necessary acetylene gas in situ from calcium carbide, avoiding the need to handle, purify, and store acetylene separately. google.com This not only simplifies the procedure but also enhances safety. google.com The process is noted for its high yields (80-100%) and the high purity of the final product, even when starting with heavily contaminated calcium carbide. google.com Furthermore, the reusability of the catalyst makes the process economically advantageous and environmentally friendly. google.com

In the realm of producing derivatives, a notable sustainable method involves the photocatalytic semihydrogenation of this compound (BYD) to 2-butene-1,4-diol (BED). acs.org This reaction is a critical step for manufacturing fine chemicals and pharmaceuticals. acs.org A novel approach employs copper single atoms anchored on titanium dioxide (TiO2) nanoparticles as a photocatalyst, using water as the hydrogen source under ambient conditions. acs.org This method circumvents the issues associated with traditional thermocatalytic semihydrogenation, which often requires high temperatures, high-pressure hydrogen gas, and expensive palladium-based or flammable Raney Ni catalysts. acs.org The photocatalytic process achieves near-unity conversion and selectivity for BED, representing a significant advancement in green chemistry. acs.org

Emerging Synthetic Strategies for this compound Derivatives

Regiocontrolled Formation of Furanone Derivatives

This compound and its substituted analogues are valuable precursors for the synthesis of furanone structures, which are present in numerous natural products. Controlling the regioselectivity of the cyclization reaction is crucial for synthesizing the desired isomer.

Researchers have developed two distinct methods for the selective hydration of 1,1,4-trisubstituted 2-butyne-1,4-diols to yield different regioisomers of 4,5-dihydro-3(2H)-furanone derivatives. oup.comlookchem.com

Synthesis of 2,2,5-trisubstituted 4,5-dihydro-3(2H)-furanones: The first method involves a selective monoacetylation of the less sterically hindered hydroxyl group of the starting diol. This is followed by a silver(I)-catalyzed rearrangement and cyclization, which yields a 3-acetoxy-2,2,5-trisubstituted 2,5-dihydrofuran. A final hydrolysis step produces the target 2,2,5-trisubstituted 4,5-dihydro-3(2H)-furanone. oup.com This strategy was successfully applied to the synthesis of naturally occurring furanones like bullatenone and geiparvarin. oup.comcapes.gov.br

Synthesis of 2,5,5-trisubstituted 4,5-dihydro-3(2H)-furanones: To access the opposite regioisomer, a second approach utilizes a polymer-supported mercury catalyst, specifically Hg/Nafion-H. oup.com This method facilitates the cyclization to form 2,5,5-trisubstituted 4,5-dihydro-3(2H)-furanones from the same 1,1,4-trisubstituted this compound precursors. oup.com

These complementary methods provide a powerful toolkit for the regiocontrolled synthesis of complex furanone structures from butynediol derivatives.

Synthesis of Specific Isomers and Enantiomers

The controlled synthesis of specific stereoisomers (both geometric isomers and enantiomers) of this compound derivatives is essential for applications in pharmaceuticals, agrochemicals, and materials science.

Geometric Isomers: A primary example is the selective hydrogenation of this compound to form its corresponding alkene, 2-butene-1,4-diol. A well-established laboratory procedure to obtain the cis-isomer involves hydrogenating this compound in the presence of catalysts like Raney nickel or colloidal palladium. union.edu The reaction is highly selective and can be readily stopped at the alkene stage. union.edu Further refinement of this process has shown that using a 1% Palladium on Calcium Carbonate (Pd/CaCO3) catalyst in the presence of ammonia achieves a highly selective hydrogenation to cis-2-butene-1,4-diol. researchgate.net

Another example of geometric isomer synthesis is the preparation of (E)-2,3-dibromo-2-butene-1,4-diol, an important intermediate for biocides and a surface-active agent in soldering flux. google.com This synthesis is achieved by reacting this compound with a mixture of a bromide (like sodium bromide) and a bromate (B103136) (like sodium bromate) in an aqueous solution, followed by the dropwise addition of dilute sulfuric acid. google.com This method is noted for its environmental friendliness (using water as a solvent), simple operation, high selectivity, and high yield. google.com

Reactants (per 1.2 mol this compound)TemperatureReaction Time (after acid addition)Yield of (E)-2,3-dibromo-2-butene-1,4-diol
2.08 mol Sodium Bromide, 0.42 mol Sodium Bromate20-30 °C40 minutes72%
2.11 mol Sodium Bromide, 0.42 mol Sodium Bromate10-20 °C60 minutes67%
2.04 mol Sodium Bromide, 0.4 mol Sodium Bromate10-20 °C60 minutes62%
2.04 mol Sodium Bromide, 0.4 mol Sodium Bromate30-40 °C30 minutes61%
Table 1: Reaction conditions and yields for the synthesis of (E)-2,3-dibromo-2-butene-1,4-diol. google.com

Enantiomers: The synthesis of optically active derivatives is a significant challenge. One advanced strategy provides a route to functionalized, optically active butanediol (B1596017) derivatives. jlu.edu.cn The process begins with an asymmetric Michael addition of heterocyclic bases to a chiral furanone chiron, creating chiral 5-(R)-[(1R,2S,5R)-(-)-menthyloxy]-4-(R)-(heterocyclic base group)-2(5H)-furanones. jlu.edu.cn These intermediates, which possess a single stereogenic center, are then reduced to yield 2-(R)-(heterocyclic base group)-1,4-butanediols with excellent enantiomeric excess (e.e. ≥98%). jlu.edu.cn This methodology provides a new pathway for creating functionalized, optically active butanediol derivatives, which are valuable building blocks for chiral medicines and ligands. jlu.edu.cn

Reaction Mechanisms and Chemical Transformations of 2 Butyne 1,4 Diol

Reactivity of the Alkyne Moiety

The chemical behavior of 2-butyne-1,4-diol is largely dictated by its constituent functional groups: the carbon-carbon triple bond (alkyne) and the two primary hydroxyl groups. vulcanchem.com The alkyne moiety is characterized by its high electron density, making it susceptible to a variety of addition reactions. vulcanchem.com These reactions include electrophilic additions, such as halogenation and hydration, as well as reduction reactions like hydrogenation. vulcanchem.com The interplay between the alkyne and hydroxyl groups allows for a diverse range of chemical transformations, establishing this compound as a versatile building block in organic synthesis. vulcanchem.com

Electrophilic Addition Reactions

The electron-rich triple bond of this compound readily participates in electrophilic addition reactions. In these reactions, an electrophile is attracted to the alkyne, initiating a process that breaks one of the pi bonds and leads to the formation of new single bonds. This reactivity is a cornerstone of the compound's utility in synthesizing a variety of derivatives.

This compound undergoes addition reactions with halogens. chemcess.com For instance, it reacts with bromine to form 2,3-dibromo-2-butene-1,4-diol. This reaction is typically carried out by adding elemental bromine to an aqueous solution of this compound. google.comgoogle.com To mitigate the hazards of using liquid bromine directly, an alternative method involves the in-situ generation of bromine through the redox reaction of a bromate (B103136) and a bromide in the presence of an acid. google.com The newly formed bromine then undergoes an electrophilic addition with the this compound. google.com

The reaction conditions, such as temperature and the molar ratio of reactants, are crucial for achieving high yields and purity of the desired product. For example, one patented process describes the reaction of bromine with this compound in an aqueous medium at temperatures ranging from -10°C to 100°C, with an optimal range of 5°C to 25°C. google.com The use of approximately equimolar ratios of bromine to this compound is preferred for smooth reaction progression and good product recovery. google.com Another method specifies dropwise addition of bromine to a solution of this compound at a reaction temperature of 8-13°C, with a specific molar ratio and reaction time to obtain the crude product. google.com

The reaction with chlorine can also occur, with two moles of chlorine reacting per mole of the diol. chemcess.com In the presence of hydrochloric acid, chlorination can lead to the formation of mucochloric acid (2,3-dichloro-3-formylacrylic acid). chemcess.com

The alkyne moiety of this compound is also susceptible to hydration and hydrohalogenation reactions. While specific details on the hydration and hydrohalogenation of this compound are not extensively detailed in the provided search results, the general principles of electrophilic addition suggest that these reactions are feasible.

Hydrogenation Reactions of this compound

Hydrogenation is a significant transformation of this compound, allowing for its conversion to either 2-butene-1,4-diol (B106632) or 1,4-butanediol (B3395766). vulcanchem.com The selectivity of the hydrogenation process is highly dependent on the choice of catalyst and reaction conditions. vulcanchem.com This reaction is of great industrial importance as it provides access to valuable chemical intermediates.

The partial hydrogenation of this compound to yield 2-butene-1,4-diol, particularly the cis-isomer, is a crucial process in the chemical industry. researchgate.netunito.it This intermediate is a precursor for the synthesis of various fine chemicals, including fungicides, insecticides, and vitamin B6. unito.it Achieving high selectivity for the cis-alkene is a primary challenge, as over-hydrogenation to 1,4-butanediol or isomerization to the trans-isomer can occur. researchgate.netsmolecule.com

The reaction pathway involves the initial hydrogenation of the alkyne to the alkene, which can then be further hydrogenated to the alkane. jst.go.jp Side reactions, such as double bond migration and hydrogenolysis, can also lead to the formation of by-products like butyraldehyde (B50154) and n-butanol. researchgate.net

The key to achieving high selectivity in the semihydrogenation of this compound lies in the design and engineering of the catalyst. A variety of catalytic systems have been developed to control the reaction outcome.

Palladium-based catalysts are widely used for this transformation. researchgate.net The traditional Lindlar catalyst, which is palladium on calcium carbonate poisoned with lead, is known for its high selectivity towards cis-alkenes. unito.itacs.org However, due to the toxicity of lead, there is a significant research effort to develop lead-free alternatives. acs.org For instance, a Schiff base modified palladium catalyst has demonstrated high selectivity and conversion rates under mild conditions. Another approach involves using palladium nanoparticles supported on materials like silica (B1680970) or layered double hydroxides. researchgate.netresearchgate.net The addition of ammonia (B1221849) to a Pd/CaCO3 catalyst system has been shown to achieve almost complete selectivity to the intermediate olefinic diol. jst.go.jp

Platinum-based catalysts have also been investigated. nih.gov Platinum supported on silicon carbide has shown excellent selectivity for 2-butene-1,4-diol with high conversion of this compound. researchgate.netrsc.org Biogenic platinum nanoparticles, synthesized within bacteria, have also been explored as a greener alternative, showing potential to act similarly to Lindlar catalysts without the use of toxic heavy metals. nih.govacs.org

Bimetallic catalysts, such as nickel-iron and palladium-indium, have been developed to enhance selectivity and activity. kaust.edu.sacsic.es Ni-Fe catalysts have shown high diastereoselectivity for Z-alkenes, which can be further improved with the use of additives like n-butyl amine. kaust.edu.sarsc.org A bimetallic AgCu-C3N4 single-atom catalyst has also demonstrated high activity and selectivity in alkyne semihydrogenation. nih.govrsc.org

The choice of support material for the metal catalyst also plays a crucial role. Supports like calcium carbonate, silicon carbide, and various metal oxides can influence the catalyst's performance by affecting the dispersion of the metal nanoparticles and their electronic properties. researchgate.netjst.go.jpacs.org

Recent research has also explored novel approaches such as photocatalytic semihydrogenation using copper single atoms on titanium dioxide, which can achieve near-unity conversion and selectivity under ambient conditions using water as the hydrogen source. acs.orgfigshare.com Microwave-assisted hydrogenation has also been shown to enhance reaction rates while maintaining good selectivity. unito.itrsc.org

Table of Research Findings on Selective Semihydrogenation of this compound

Table of Mentioned Chemical Compounds

Selective Semihydrogenation to 2-Butene-1,4-diol
3.1.2.1.1.1. Noble Metal Catalysts (Pd, Pt)[5][6][7][8][9][16]3.1.2.1.1.2. Non-Noble Metal Catalysts (Ni)[7][8][9]3.1.2.1.1.3. Role of Catalyst Supports (e.g., CaCO3, SiC, Polymeric Resin)[5][6][7][9][15][16]3.1.2.1.1.4. Effect of Additives (e.g., Ammonia, Alkali Metals)[5][9][16]3.1.2.1.1.5. Nanostructured Catalysts[5][6][8]
Kinetic Studies and Reaction Pathway Analysis

The reaction pathway for the hydrogenation of this compound involves both parallel and consecutive reactions, leading to the formation of various products. jst.go.jp The primary intermediate is 2-butene-1,4-diol, which can undergo further hydrogenation to 1,4-butanediol or isomerization and hydrogenolysis to form side products like γ-hydroxybutyraldehyde, n-butyraldehyde, and n-butanol. researchgate.netrsc.org

Kinetic studies have been conducted in batch reactors to understand the effects of various parameters such as hydrogen pressure, catalyst loading, and initial concentrations of reactants. researchgate.netcapes.gov.br The formation of 1,4-butanediol can occur through the consecutive hydrogenation of 2-butene-1,4-diol, as well as the direct hydrogenation of this compound via a carbyne intermediate. researchgate.net The formation of 2-butene-1,4-diol and 1,4-butanediol on a Pt/CaCO3 catalyst is explained by the associative or dissociative adsorption of this compound through carbene and carbyne-type intermediates that react with adsorbed hydrogen. ias.ac.inresearchgate.net

The kinetics of the hydrogenation of this compound have been successfully described using Langmuir-Hinshelwood (L-H) type rate models. researchgate.netcapes.gov.br These models are based on the assumption of adsorption of reactants on the catalyst surface followed by a surface reaction.

A study using a palladium catalyst proposed an L-H model based on initial rate data, and a batch reactor model developed from these kinetics showed excellent agreement with experimental concentration-time profiles. researchgate.net Similarly, for a Pt/CaCO3 catalyst system, a kinetic model based on an L-H mechanism was proposed and found to be in good agreement with experimental data. ias.ac.inresearchgate.net

Concentration profiles of hydrogenation products over a BioPd catalyst were also fitted using a Langmuir-Hinshelwood expression. acs.org The model indicated a higher fitted adsorption constant for this compound in a mixed solvent, suggesting stronger adsorption under those conditions. acs.org A kinetic model assuming Langmuir-Hinshelwood kinetics and weak hydrogen adsorption was also developed for palladium supported on activated carbon fibers, which was consistent with experimental data. psu.edu

3.1.2.1.2.1. Langmuir-Hinshelwood Models[9][16]3.1.2.1.2.2. Horiuti-Polanyi Mechanism

The hydrogenation of this compound on the surface of heterogeneous metal catalysts is often described by the Horiuti-Polanyi mechanism. acs.orgscispace.com This mechanism outlines a stepwise process for the addition of hydrogen atoms to the alkyne.

The process begins with the dissociative chemisorption of molecular hydrogen (H₂) onto the active sites of the metal catalyst, forming adsorbed hydrogen atoms. acs.orgrsc.org Concurrently, the this compound molecule adsorbs onto the catalyst surface. The reaction proceeds through the sequential addition of these adsorbed hydrogen atoms to the carbon-carbon triple bond. rsc.org The formation of a half-hydrogenated intermediate is a key step. scispace.com The subsequent addition of a second hydrogen atom leads to the formation of the alkene, 2-butene-1,4-diol. According to this mechanism, the syn-addition of hydrogen is favored, which results in the initial formation of cis-2-butene-1,4-diol (B44940). researchgate.net

The selectivity of the reaction towards the cis-alkene or the fully saturated product, 1,4-butanediol, is influenced by the relative rates of several competing processes: the desorption of the intermediate alkene from the catalyst surface versus its further hydrogenation. acs.orgrsc.org If the alkene desorbs quickly, high selectivity for cis-2-butene-1,4-diol is achieved. If it remains adsorbed, it can undergo further hydrogenation to 1,4-butanediol. rsc.org Factors such as the catalyst material (e.g., Pd, Pt, Ni), its surface properties, and the reaction conditions play a crucial role in determining the dominant reaction pathway. researchgate.netgla.ac.uk

3.1.2.1.2.3. Side Product Formation and Mitigation Strategies

During the hydrogenation of this compound, several side products can form, reducing the yield of the desired 2-butene-1,4-diol or 1,4-butanediol. The formation of these byproducts is a significant challenge in industrial applications. researchgate.net

Common side products include:

Over-hydrogenation product: 1,4-Butanediol is the primary product of complete hydrogenation but is considered a side product when the target is 2-butene-1,4-diol. researchgate.net

Isomerization products: The initial cis-2-butene-1,4-diol can isomerize to trans-2-butene-1,4-diol. researchgate.netresearchgate.net

Hydrogenolysis and rearrangement products: Further reactions can lead to the formation of compounds such as γ-hydroxybutyraldehyde, n-butyraldehyde, crotyl alcohol, n-butanol, and 2-hydroxytetrahydrofuran. researchgate.netresearchgate.netresearchgate.netrsc.org Oligomerization can also occur, particularly with certain catalysts. oup.com

Several strategies have been developed to mitigate the formation of these unwanted side products:

Catalyst Selection and Modification: The choice of catalyst and support is critical. Palladium-based catalysts are widely used, and their selectivity can be enhanced by supporting them on materials like calcium carbonate (CaCO₃) or by adding "poisons" like lead acetate (B1210297) (in Lindlar's catalyst) to deactivate the most active sites and prevent over-hydrogenation. researchgate.netevitachem.com Bimetallic catalysts, such as Ni-Cu, can also improve selectivity. researchgate.net

Use of Additives: The addition of bases like ammonia or organic amines (e.g., pyridine (B92270), quinoline) to the reaction mixture can significantly improve selectivity towards cis-2-butene-1,4-diol. researchgate.netrsc.orgjst.go.jp These additives are believed to competitively adsorb on the catalyst surface, modifying its electronic properties and sterically hindering the further hydrogenation of the intermediate alkene. researchgate.netjst.go.jp

Solvent Effects: The choice of solvent can influence both activity and selectivity. Water is often a preferred solvent as it can suppress hydrogenolysis reactions better than organic solvents. gla.ac.ukresearchgate.net

Control of Reaction Conditions: Optimizing temperature and pressure is crucial. Lower temperatures and pressures generally favor partial hydrogenation. google.com For instance, a two-stage process for producing 1,4-butanediol involves a first stage at lower pressure to form 2-butene-1,4-diol, followed by a second stage at higher pressure for complete hydrogenation. google.com

Table 1: Strategies to Mitigate Side Product Formation

Strategy Description Key Findings
Catalyst Modification Using specific supports like CaCO₃ or bimetallic formulations (e.g., Ni-Cu). Pd/CaCO₃ enhances selectivity to the olefinic diol. researchgate.net
Use of Additives Introducing bases like ammonia or quinoline (B57606) into the reaction. Ammonia addition leads to almost complete selectivity for cis-2-butene-1,4-diol with Pd/CaCO₃ catalysts. researchgate.netjst.go.jp
Solvent Choice Employing solvents like water instead of alcohols. Water as a solvent improves selectivity to 1,4-butanediol and suppresses hydrogenolysis. researchgate.net
Process Conditions Implementing multi-stage hydrogenation with varying pressures. A two-stage process allows for controlled conversion first to butenediol, then to butanediol (B1596017). google.com
Stereoselective Hydrogenation (cis-/trans- isomerism)

The stereochemistry of the hydrogenation of this compound is of great industrial importance, as the cis and trans isomers of 2-butene-1,4-diol have different applications. The initial hydrogenation of the alkyne via syn-addition of hydrogen on a heterogeneous catalyst surface predominantly yields cis-2-butene-1,4-diol. researchgate.net

Achieving high selectivity for the cis isomer is a primary goal in many processes. This is famously accomplished using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline). evitachem.com The "poison" deactivates the catalyst just enough to prevent the hydrogenation from proceeding past the alkene stage and also minimizes isomerization to the trans form. Other catalyst systems, such as palladium on carbon (Pd/C) with the addition of ammonia, have also shown very high selectivity for the cis product. researchgate.netjst.go.jp Nanostructured palladium catalysts have demonstrated higher activity for the formation of cis-2-butene-1,4-diol compared to conventional catalysts. jst.go.jp

The formation of trans-2-butene-1,4-diol typically occurs through the isomerization of the initially formed cis isomer. researchgate.netresearchgate.net This isomerization can be promoted by certain catalyst sites or reaction conditions, such as the presence of protons (acidity). researchgate.net Therefore, to maximize cis selectivity, conditions that favor isomerization must be suppressed. Density functional theory (DFT) studies on a Ni(111) surface suggest that the direct hydrogenation of this compound is more likely to produce the cis-BED isomer and that the subsequent isomerization to trans-BED is difficult. researchgate.net

Complete Hydrogenation to 1,4-Butanediol

The production of 1,4-butanediol (BDO), a major commodity chemical, is a primary application of this compound. atamankimya.comecoinvent.org This transformation is achieved through complete hydrogenation, where both the triple bond of the alkyne and the intermediate double bond of the alkene are fully saturated.

This process is typically carried out on a large industrial scale using continuous hydrogenation methods over modified nickel catalysts, such as Raney-type nickel. researchgate.netgoogle.comecoinvent.org These catalysts are often promoted with other metals like copper and manganese to enhance performance and durability. ecoinvent.org

The reaction is generally conducted in a one-stage or two-stage flow process in a fixed-bed reactor. google.com

One-Stage Process: An aqueous solution of this compound (typically 30–50%) is hydrogenated at high pressure (around 300 bar) and temperatures ranging from 80°C to 160°C. google.comecoinvent.org

Two-Stage Process: The first stage is performed under milder conditions (e.g., ~40 bar) to convert this compound mainly into 2-butene-1,4-diol. The second stage then completes the hydrogenation to 1,4-butanediol at a much higher pressure (~300 bar). google.com

The reaction is highly exothermic, and the heat is managed by recycling a portion of the reaction mixture. ecoinvent.org Despite optimization, the crude product can contain byproducts such as methanol, propanol, butanol, and hydroxyaldehydes, which are then removed through purification steps. google.comecoinvent.org

Table 2: Typical Conditions for Complete Hydrogenation to 1,4-Butanediol

Parameter Condition Reference
Catalyst Modified Nickel (e.g., Raney Ni, Ni-Cu-Mn on silica) google.comecoinvent.org
Temperature 80–160°C google.comecoinvent.org
Pressure 50–350 bar google.com
Reactant 30-50% aqueous solution of this compound ecoinvent.org
Process Type Continuous fixed-bed reactor google.com

Cyclization Reactions

This compound and its hydrogenated derivative, 2-butene-1,4-diol, can serve as precursors for the synthesis of heterocyclic compounds through cyclization reactions. For instance, 2-butene-1,4-diol can undergo dehydration to form butadiene. evitachem.com More complex cyclizations can also occur. In the presence of a ruthenium catalyst like [RuCl₂(PPh₃)₃] and a primary aliphatic amine, this compound can be converted into N-substituted pyrroles at elevated temperatures (150°C). oup.com This reaction represents a form of N-heterocyclization. The proposed pathway involves the ruthenium-catalyzed reaction between the diol and the amine to form the aromatic pyrrole (B145914) ring. oup.com

Cycloaddition Reactions

The carbon-carbon triple bond in this compound makes it a versatile substrate for various cycloaddition reactions, which are powerful tools for constructing cyclic and polycyclic systems. atamankimya.comsigmaaldrich.comsigmaaldrich.com

Rhodium and Iridium-Catalyzed Cyclotrimerization

A prominent example of cycloaddition involving this compound is the [2+2+2] cyclotrimerization, often catalyzed by transition metal complexes of rhodium and iridium. atamankimya.comsigmaaldrich.comscientificlabs.iechimmed.ru This atom-economical reaction involves the coupling of three alkyne units to form a highly substituted benzene (B151609) ring. acs.orgacs.org

In these reactions, this compound can react with two other alkyne molecules, or with a diyne, to construct complex aromatic and polycyclic structures. acs.orgthieme-connect.com For example, rhodium-catalyzed cyclotrimerization of alkynyl yndiamides with this compound has been shown to produce substituted 7-aminoindolines with high regioselectivity. acs.orgacs.orgresearchgate.net The catalyst, often a cationic rhodium(I) complex, facilitates the oxidative cyclization of the alkynes to form a metallacyclopentadiene intermediate, which then incorporates the third alkyne to form the final aromatic product. acs.org Similarly, iridium-based catalysts have been utilized in the synthesis of silafluorenes through the [2+2+2] cycloaddition of silicon-bridged diynes with alkynes like this compound. sigmaaldrich.com

Homologation Methods for Acenes

This compound serves as a valuable building block in the homologation of acenes, which are polycyclic aromatic hydrocarbons consisting of linearly fused benzene rings. The extension of the acene backbone is crucial for tuning their electronic properties for applications in organic electronics. One of the primary methods involves cycloaddition reactions where the alkyne functionality of this compound participates in constructing new aromatic rings. atamanchemicals.comatamankimya.com

A key strategy is the Diels-Alder reaction. In this approach, this compound or its derivatives can act as the dienophile, reacting with a suitable diene to form a six-membered ring. Subsequent aromatization steps lead to the formation of a new fused aromatic ring, thus elongating the acene structure. For instance, it has been utilized in the preparation of substituted pentacenes and naphthacenes. sigmaaldrich.com The hydroxyl groups in this compound offer synthetic handles for further functionalization or can be eliminated to form the aromatic system.

Another significant application is in metal-catalyzed cycloadditions. atamankimya.com Rhodium and iridium-catalyzed [2+2+2] cyclotrimerization reactions utilize this compound to construct benzene rings. sigmaaldrich.comscientificlabs.co.ukchimmed.ru This method is particularly useful for synthesizing substituted and functionalized acenes that may be difficult to access through other routes. worktribe.com The presence of the diol functionality allows for the incorporation of polar groups into the otherwise nonpolar acene framework, which can influence solubility and solid-state packing.

Reactivity of the Hydroxyl Groups

The chemical behavior of this compound is largely dictated by the presence of two primary hydroxyl (-OH) groups at either end of the C4 alkyne chain. These groups are reactive sites for a variety of chemical transformations.

Esterification Reactions

The primary hydroxyl groups of this compound readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding diesters. This reaction is typically catalyzed by an acid or a base. The resulting esters are important intermediates in organic synthesis and can be used as plasticizers and in the production of polymers. The general reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.

The esterification can be controlled to produce either the monoester or the diester by adjusting the stoichiometry of the reactants. These ester derivatives are also valuable in the synthesis of complex molecules where the hydroxyl groups need to be protected or modified to influence the molecule's properties.

Oxidation Reactions and Product Formation

The oxidation of this compound can lead to a variety of products, depending on the oxidizing agent and the reaction conditions. Strong oxidation can cleave the carbon-carbon triple bond, leading to smaller carboxylic acids. However, more controlled oxidation can selectively target the hydroxyl groups or the triple bond.

For example, oxidation of the primary alcohol groups can yield the corresponding dialdehyde (B1249045) or dicarboxylic acid, 2-butynedioic acid. Selective oxidation is crucial for synthesizing specific target molecules. Furthermore, reaction with chlorine in the presence of hydrochloric acid results in the formation of mucochloric acid, a compound used as a chemical intermediate. atamankimya.com

The triple bond is also susceptible to oxidation. Under certain conditions, it can be converted to a diketone. The interplay between the reactivity of the hydroxyl groups and the alkyne function allows for the synthesis of a diverse range of compounds.

Polymerization Reactions (e.g., Polyurethane, Polyester Formation)

This compound is a significant monomer in the field of polymer chemistry, where it is used as a chain extender or cross-linking agent. atamanchemicals.comatamankimya.com Its bifunctional nature, with two hydroxyl groups, allows it to react with other bifunctional monomers to form polymers.

Polyurethane Formation: In the synthesis of polyurethanes, this compound acts as a chain extender. It reacts with diisocyanates to form the characteristic urethane (B1682113) linkages. The rigidity of the butyne backbone in the diol can impart increased hardness, thermal stability, and specific mechanical properties to the resulting polyurethane. The general reaction is a polyaddition of the diol and a diisocyanate.

Polyester Formation: Similarly, this compound can be used to synthesize polyesters through condensation polymerization with dicarboxylic acids or their derivatives. The resulting polyesters contain the alkyne functionality in their backbone, which can be used for post-polymerization modification, such as cross-linking or grafting, by exploiting the reactivity of the triple bond. This allows for the production of specialized polymers with tailored properties.

The use of this compound in polymerization is a key application, leading to materials used in coatings, adhesives, and elastomers. atamankimya.com

Mechanisms of Degradation and Stability Studies

The stability of this compound is a critical consideration for its storage and application. While generally stable under recommended conditions, it is susceptible to degradation, particularly through oxidation. atamanchemicals.com

Oxidation Sensitivity

This compound is sensitive to strong oxidizing agents. atamanchemicals.comatamankimya.com The presence of both hydroxyl groups and a carbon-carbon triple bond makes the molecule susceptible to oxidative attack. The triple bond can be cleaved under harsh oxidative conditions, and the hydroxyl groups can be oxidized to aldehydes or carboxylic acids, as mentioned previously.

The degradation can be initiated by exposure to air (autoxidation), especially at elevated temperatures or in the presence of metal catalysts. This sensitivity necessitates storing the compound in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizers. atamanchemicals.com The degradation products can affect the purity and performance of this compound in its various applications. Therefore, understanding its stability and degradation pathways is crucial for its industrial use.

Thermal and pH-Dependent Degradation

The stability of this compound is significantly influenced by temperature and pH. The compound undergoes decomposition under specific thermal and pH conditions, which can range from slow degradation to violent and explosive reactions.

Thermal Degradation

This compound exhibits thermal instability at elevated temperatures. Slow decomposition begins in the temperature range of 160 °C to 200 °C. chemcess.com At temperatures above 160°C, the compound decomposes, a process that can produce toxic and corrosive fumes. inchem.orgilo.org When heated to decomposition, it is known to emit acrid smoke and may explode. nih.govguidechem.com The thermal breakdown of the molecule can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide. fishersci.com At temperatures significantly higher than the initial decomposition range, a more violent decomposition can occur. chemcess.com

pH-Dependent Degradation

The degradation of this compound is notably accelerated by the presence of both acidic and alkaline substances.

Acid-Catalyzed Degradation

Strong anhydrous acids can initiate or accelerate the decomposition of this compound. chemcess.com The presence of mercury salts in conjunction with strong acids can lead to a particularly violent decomposition. nih.govchemicalbook.comechemi.com A specific chemical transformation occurs when this compound reacts with a mixture of chlorine and hydrochloric acid, which results in the formation of mucochloric acid. atamankimya.com It has also been noted that aqueous solutions of the diol can become acidic, which is thought to be caused by the presence of residual formaldehyde (B43269). chemcess.com

Alkaline-Catalyzed Degradation

The presence of alkaline substances significantly reduces the stability of this compound. Alkaline hydroxides can initiate or hasten its decomposition. chemcess.com Even small amounts of impurities such as alkali or alkaline earth hydroxides and their halides can trigger explosive decomposition, particularly during distillation. chemicalbook.comechemi.com Heating the compound with strongly alkaline materials is hazardous and may lead to an explosion. guidechem.comchemicalbook.com Consequently, treating this compound with basic catalysts at room temperature without a solvent is not recommended due to its reduced stability under these conditions. chemicalbook.com

Table of Degradation Conditions

ConditionAgent/FactorOutcomeCitations
Thermal Heating to 160-200 °CSlow decomposition chemcess.com
Heating above 160 °CDecomposition with toxic and corrosive fumes inchem.orgilo.org
High temperaturesViolent decomposition, potential explosion, release of CO and CO₂ chemcess.comfishersci.com
Acidic Strong anhydrous acidsInitiated or accelerated decomposition chemcess.com
Strong acids with mercury saltsViolent decomposition nih.govchemicalbook.comechemi.com
Chlorine and hydrochloric acidForms mucochloric acid atamankimya.com
Alkaline Alkaline hydroxidesInitiated or accelerated decomposition chemcess.com
Traces of alkali/alkaline earth hydroxides or halidesExplosive decomposition, especially during distillation chemicalbook.comechemi.com
Heating with strong alkaline solutionsPotential for explosion guidechem.comchemicalbook.com

Advanced Applications of 2 Butyne 1,4 Diol in Material Science

Nanomaterials and Nanotechnology

Applications in Electronics and Renewable Energy

2-Butyne-1,4-diol plays a significant role in the manufacturing processes within the electronics and renewable energy sectors. It is utilized in the production of electrical, electronic, and optical equipment atamankimya.comatamankimya.com. Specifically, in the electronics industry, BYD is employed in the fabrication of electronic components, such as printed circuit boards (PCBs) and semiconductor devices atamanchemicals.com. Its functions in these processes can include acting as a solvent, a cleaning agent, or a surface modifier, contributing to the quality and performance of the final electronic products atamanchemicals.com.

Corrosion Inhibition Applications

This compound is widely recognized for its efficacy as a corrosion inhibitor in various industrial settings atamankimya.comatamanchemicals.comwikipedia.orgatamankimya.comspectrumchemical.comnih.govmallakchemicals.comthermofisher.com. Its inhibitive properties are attributed to its ability to adsorb onto metal surfaces, forming a protective film that mitigates corrosion faratarjome.irelectrochemsci.org. Studies have demonstrated its effectiveness in protecting steel, including API X65 pipeline steel, in aggressive environments such as carbonate/bicarbonate solutions and sulfuric acid faratarjome.irelectrochemsci.org.

Research findings highlight the concentration-dependent nature of BYD's corrosion inhibition efficiency. For instance, in a 2 M Na2CO3/1 M NaHCO3 solution, the corrosion rate of API X65 steel decreased significantly with the introduction of this compound. The inhibition efficiency (ηw) increased with BYD concentration, reaching a maximum of 92.5% at 5 mM faratarjome.ir. Similarly, for mild steel in 0.5 M sulfuric acid, inhibition efficiencies up to 98% have been observed with BYD concentrations ranging from 0.5 to 5 mM electrochemsci.org. The formation of a thin inhibitor film on the steel surface by BYD leads to a decrease in surface roughness and effective protection against corrosion faratarjome.ir.

Table 1: Corrosion Inhibition Efficiency of this compound

Metal TypeCorrosive MediumThis compound ConcentrationInhibition EfficiencyReference
API X65 Steel2M Na2CO3/1M NaHCO35 mM~92.5% faratarjome.ir
Mild Steel0.5 M Sulfuric Acid0.5 - 5 mMUp to 98% electrochemsci.org

The inhibition mechanism often involves the adsorption of BYD molecules onto the metal surface, which can be described by adsorption isotherms such as the Langmuir isotherm faratarjome.ir. The inhibition efficiency has also been observed to increase with immersion time, stabilizing after a few hours, indicating the formation of a stable protective layer faratarjome.irelectrochemsci.org.

Metalworking Fluids and Surface Treatments

In the realm of metalworking fluids and surface treatments, this compound serves as a crucial corrosion inhibitor atamankimya.comatamanchemicals.comatamankimya.comnih.goveuropa.eu. It is incorporated into formulations such as coolants and other industrial fluids to protect metal surfaces from rust and degradation atamanchemicals.com. Its application in metal surface treatment products contributes to the longevity and integrity of metallic components atamankimya.comatamankimya.com. The ability of BYD to form a thin, protective film on the metal surface is key to its effectiveness in these applications, reducing surface roughness and providing a barrier against corrosive agents faratarjome.ir.

Synergistic Effects in Electrodeposition

This compound is a well-known additive in the electroplating industry, particularly for nickel electroplating baths, where it acts as a basic brightener and helps in achieving high gloss finishes atamankimya.comwikipedia.orgspectrumchemical.commallakchemicals.comalfa-chemical.com. Beyond its brightening effects, BYD exhibits synergistic effects when combined with other additives during electrodeposition, influencing the microstructure and properties of the deposited metal uvm.eduresearchgate.netmdpi.comresearchgate.net.

For instance, in the electrodeposition of nanocrystalline nickel on silicon substrates, the addition of this compound, especially in combination with saccharin, has been shown to significantly decrease the surface roughness of the electrodeposits uvm.edu. This synergistic effect leads to an ultrasmooth and flat surface morphology, which is critical for microscale devices uvm.edu. The presence of BYD can also influence the grain size and texture of the deposits, replacing acicular grains with oriented columnar grains or nanograins researchgate.net.

Furthermore, studies have investigated the synergistic effects of this compound and chloride ions on the microstructure and residual stress of electrodeposited nickel mdpi.comresearchgate.net. While BYD alone can lead to the deposition of semi-bright, sulfur-free nickel layers by inhibiting the electro-crystallization of nickel and promoting hydrogen consumption at the electrode surface, the addition of chloride ions can further increase the residual stress in the nickel layers mdpi.comresearchgate.net. These interactions highlight BYD's role in precisely controlling the deposition process and the resulting material properties.

Electronic Components and Semiconductor Devices

The utility of this compound extends directly to the manufacturing of electronic components and semiconductor devices atamanchemicals.com. As an intermediate in the production of electrical, electronic, and optical equipment, BYD contributes to various stages of fabrication atamankimya.comatamankimya.com. Its applications in this domain include its use as a solvent, a cleaning agent, or a surface modifier during electronic manufacturing processes, which are crucial for achieving the desired purity, surface quality, and performance of sensitive electronic parts atamanchemicals.com.

2 Butyne 1,4 Diol in Pharmaceutical and Agrochemical Sciences

Precursor in Pharmaceutical Synthesis

The utility of 2-butyne-1,4-diol in the pharmaceutical sector is extensive, serving as a foundational element in the creation of both bioactive molecules and complex natural products. atamanchemicals.comguidechem.com

This compound and its derivatives are instrumental in the synthesis of various bioactive molecules, including those with potential anti-cancer and anti-inflammatory properties. For instance, the 1,4-dioxo-2-butenyl moiety, which can be derived from this compound, is a key pharmacophore in certain anti-inflammatory drug prototypes. nih.govresearchgate.net Research has focused on designing and synthesizing derivatives containing this fragment to develop new nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.netnih.gov

In the realm of oncology, derivatives of this compound have been explored for their anti-cancer activities. For example, novel 2-phenylacrylonitrile (B1297842) derivatives, which can be synthesized using multi-step processes potentially involving intermediates derived from this compound, have shown potent inhibitory activity against cancer cell lines. nih.gov Furthermore, hydroquinone-chalcone-pyrazoline hybrid derivatives, which can incorporate structural motifs accessible from this compound, have demonstrated cytotoxic activity against breast and colorectal carcinoma cells. mdpi.com The synthesis of various quinolone derivatives with anticancer properties also highlights the broad applicability of precursors that can be related to this compound chemistry. researchgate.neticm.edu.pl

Table 1: Examples of Bioactive Molecules Synthesized Using this compound Derivatives
Molecule TypeTherapeutic AreaRole of this compound MoietyReference
1,4-dioxo-2-butenyl Aryl Amine DerivativesAnti-inflammatoryCore structural component nih.govresearchgate.netnih.gov
2-phenylacrylonitrile DerivativesAnti-cancerPotential precursor for synthesis nih.gov
Hydroquinone-Chalcone-Pyrazoline HybridsAnti-cancerStructural building block mdpi.com
Quinolone DerivativesAnti-cancerPotential precursor for synthesis researchgate.neticm.edu.pl

The rigid, linear structure of this compound makes it an important starting material for the total synthesis of complex and biologically active natural products. Its ability to undergo various cycloaddition reactions is particularly valuable in constructing intricate molecular architectures. atamankimya.comatamankimya.com For example, it has been utilized in the total synthesis of (-)-isolaurallene, (-)-amphidinolide P, and bistramide A. atamankimya.comatamankimya.com These syntheses often involve multiple, carefully planned steps where the butynediol framework is transformed into key stereocenters and functional groups present in the final natural product.

Development of Agrochemicals

In addition to its pharmaceutical applications, this compound is a key intermediate in the production of various agrochemicals, contributing to modern agricultural practices. atamanchemicals.comatamankimya.com

This compound is used in the manufacture of certain herbicides and pesticides. atamanchemicals.comatamankimya.combasf.com It serves as a precursor in the synthesis of active ingredients that help protect crops from pests and unwanted vegetation. atamankimya.comatamankimya.com For example, it is a key component in the production of the carbamate (B1207046) herbicide Barban (Carbyne). atamankimya.com The reactivity of the triple bond and the hydroxyl groups allows for the introduction of specific functionalities required for herbicidal or pesticidal activity. atamanchemicals.com

Table 2: Agrochemical Applications of this compound
Agrochemical TypeSpecific ExampleRole of this compoundReference
HerbicideBarban (Carbyne)Key precursor in synthesis atamankimya.com
PesticidesGeneral formulationsIntermediate for active ingredients atamanchemicals.combasf.comatamankimya.com
Plant Protection AgentsGeneral formulationsManufacturing intermediate atamankimya.comatamankimya.com

Role in Vitamin Synthesis (e.g., Vitamin B6)

One of the most significant industrial applications of this compound is its role as a primary raw material in the synthesis of Vitamin B6. atamankimya.comatamankimya.comfishersci.iewikipedia.org Vitamin B6, in its active form pyridoxal (B1214274) 5'-phosphate, is an essential cofactor for a multitude of metabolic enzymes. nih.govnih.gov The chemical synthesis of Vitamin B6 often involves the construction of the pyridine (B92270) ring, and this compound provides a crucial four-carbon backbone for this process. google.com The conversion of this compound to intermediates that can be cyclized to form the core structure of Vitamin B6 is a key step in its commercial production. chemicalbook.com

Spectroscopic and Analytical Characterization Methodologies for 2 Butyne 1,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Butyne-1,4-diol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectroscopy, the protons of the methylene (B1212753) groups (CH₂) adjacent to the hydroxyl groups typically appear as a singlet, reflecting their chemical equivalence. The chemical shift of these protons is influenced by the electronegativity of the neighboring oxygen and the anisotropy of the carbon-carbon triple bond. chemicalbook.com

¹³C NMR spectroscopy distinguishes between the two types of carbon atoms in the molecule: the sp-hybridized carbons of the alkyne group and the sp³-hybridized carbons of the methylene groups. chemicalbook.com The alkynyl carbons resonate at a characteristic downfield region due to the magnetic environment of the triple bond, while the methylene carbons appear further upfield. researchgate.netspectrabase.com

Interactive Data Table: NMR Data for this compound

NucleusChemical Shift (ppm)Multiplicity
¹H~4.2Singlet
¹³C (C≡C)~85-
¹³C (CH₂)~50-

Solid-state NMR (ssNMR) provides detailed information about the chemical shift tensors of the alkynyl carbons in this compound. nih.govsigmaaldrich.com Studies using stationary-powder and slow magic-angle spinning (MAS) samples with ¹³C-enriched alkynyl carbons have been conducted. nih.govsigmaaldrich.com The resulting spectra show fine structure that depends on the spinning frequency, which is characteristic of crystallographically equivalent but magnetically distinct nuclei. nih.gov

These investigations allow for the determination of the principal components of the chemical shift tensors. nih.govsigmaaldrich.com The tensors are nearly axially symmetric, and the direction of greatest shielding is found to be approximately along the alkynyl C-C bond. nih.govsigmaaldrich.com Furthermore, the one-bond carbon-carbon coupling constant (¹J(¹³C, ¹³C)) has been determined to be approximately +175 Hz by analyzing the total NMR lineshape of slow MAS samples. nih.govsigmaaldrich.com These experimental findings are in good agreement with theoretical calculations. nih.govsigmaaldrich.com

Interactive Data Table: ¹³C Solid-State NMR Chemical Shift Tensor Principal Components for this compound

Tensor ComponentChemical Shift (ppm)
δ₁₁158.9 ± 1.0
δ₂₂155.7 ± 1.0
δ₃₃-57.8 ± 2.0

Raman and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a valuable tool for probing the vibrational modes of this compound. The Raman spectrum exhibits characteristic bands corresponding to the C≡C triple bond stretch, C-H stretches, and other molecular vibrations. researchgate.netresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) has been employed to study the adsorption behavior of this compound on metal surfaces, particularly in the context of electrochemical hydrogenation. researchgate.net When adsorbed on platinum nanoparticles, for instance, changes in the Raman bands are observed, indicating interactions between the molecule and the metal surface. researchgate.netresearchgate.net A notable finding is the appearance of a sharp band around 1590 cm⁻¹ on Pt{111} surfaces, which is attributed to the formation of a di-σ/π-bonded surface complex. researchgate.net

Interactive Data Table: Key Raman Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)
C≡C Stretch~2230
C-H Stretch~2900-3000
O-H Stretch~3300

X-ray Diffraction (XRD) Data Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the crystal structure of solid this compound and for characterizing materials where it is used as an additive. auth.grmdpi.com XRD analysis of nickel deposits from electroplating baths containing this compound reveals changes in the crystal structure and preferred orientation of the nickel grains. mdpi.com

For example, in the absence of this compound, nickel deposits may exhibit a strong <110> texture. mdpi.com The addition of this compound can lead to a shift in the preferred orientation, for instance, to a thermofisher.com direction, and a decrease in the crystallite size. auth.grmdpi.com This indicates that this compound acts as an inhibitor during the electrodeposition process, influencing the growth and microstructure of the resulting metal layer. mdpi.com

Gas-Phase Ion Chemistry and Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (86.09 g/mol ). chemicalbook.comnih.govnist.gov

The fragmentation pattern reveals characteristic losses, such as the loss of a hydroxymethyl group (-CH₂OH) or water (-H₂O), providing further structural confirmation. nih.gov High-pressure mass spectrometry has also been used to study the gas-phase association of chloride ions with this compound. sigmaaldrich.cn Additionally, the ion-molecule reactions of radical cations with 2-butyne, a related compound, have been investigated using ion trap mass spectrometry, which offers insights into the gas-phase reactivity of the triple bond. 182.160.97thegoodscentscompany.com

Electrochemical Quartz Crystal Microbalance (EQCM) Studies

Electrochemical Quartz Crystal Microbalance (EQCM) is a sensitive technique used to study interfacial phenomena, including the electrosorption of organic molecules onto electrode surfaces. bas.bg EQCM has been utilized to investigate the adsorption of this compound on gold and nickel electrodes. bas.bg

In the context of electrodeposition, EQCM can monitor the mass changes at the electrode surface in real-time. This provides valuable information on the role of additives like this compound and its derivatives in processes such as copper electrodeposition. researchgate.netresearchgate.net For instance, studies have shown that hydroxyethylated-2-butyne-1,4-diol can inhibit the cathodic reaction of copper deposition. researchgate.netresearchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and quantification of this compound and its reaction products. Gas chromatography (GC) is a common technique for analyzing the purity of this compound. chemicalbook.com

In studies of the electrolytic reduction of this compound, chromatographic analysis is used to determine the composition of the product mixture, allowing for the optimization of reaction parameters for the selective synthesis of products like trans-2-butene-1,4-diol. Furthermore, techniques such as glass-paper chromatography and thin-layer chromatography have been compared for their effectiveness in separating this compound from its mono- and diesters. bas.bg

Theoretical and Computational Studies of 2 Butyne 1,4 Diol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to study 2-butyne-1,4-diol, offering insights into its catalytic hydrogenation and adsorption on various metal surfaces. researchgate.netosti.gov

Catalytic Hydrogenation Mechanisms on Metal Surfaces

DFT calculations have been crucial in mapping the reaction pathways for the hydrogenation of this compound. Studies on a Nickel (Ni) (111) surface revealed that the hydrogenation is more likely to produce cis-2-butene-1,4-diol (B44940) than its trans-isomer. researchgate.net The subsequent hydrogenation of cis-2-butene-1,4-diol is the primary route to forming the final product, 1,4-butanediol (B3395766). researchgate.net The isomerization from the cis- to the trans- form of 2-butene-1,4-diol (B106632) was found to be difficult, possessing high reaction energy barriers. researchgate.net

Investigations comparing different metal catalysts such as Nickel (Ni), Palladium (Pd), and Platinum (Pt) have been performed to understand their catalytic performance at a molecular level. researchgate.net These studies, often carried out using modules like CASTEP within simulation packages, help clarify the interaction between the reactant molecules and the atoms of the metal catalyst. researchgate.net The goal of such research is to understand the factors controlling selectivity, as the semi-hydrogenation to 2-butene-1,4-diol is a key industrial objective. researchgate.netjst.go.jp The reaction pathway involves a series of parallel and consecutive reactions, including hydrogenation and isomerization, which makes achieving high selectivity challenging. jst.go.jp

Catalyst SurfacePreferential Product from this compoundNotes
Ni(111)cis-2-Butene-1,4-diolIsomerization to trans-BED has a high energy barrier. researchgate.net
Pd-basedcis-2-Butene-1,4-diolHigh selectivity can be achieved under mild conditions. researchgate.net
Pt-basedcis-2-Butene-1,4-diol / 1,4-ButanediolSide product formation can be completely eliminated. jst.go.jp

Adsorption Characteristics and Active Species Formation

The way this compound attaches (adsorbs) to a catalyst surface is fundamental to its subsequent reaction. jst.go.jp DFT has been used to model these adsorption processes in detail. A study on an iron Fe(100) surface, relevant for understanding corrosion inhibition, showed that the molecule prefers to bind to the surface via its unsaturated carbon-carbon triple bond rather than its hydroxyl (-OH) groups. wien2k.at This interaction is classified as chemisorption, indicating the formation of strong covalent bonds and a significant adsorption energy. wien2k.at

The most stable adsorption position on Fe(100) was found to be a fourfold di-σ geometry, with the molecule's triple bond interacting with four iron atoms. wien2k.at The calculated adsorption energy in this configuration is significantly higher than that of water, which explains the effective displacement of water and the resulting corrosion inhibition. wien2k.at

DFT calculations were also applied to compare the adsorption of this compound on Ni(111) and Ni(100) cluster surfaces. osti.gov The results indicated that the geometry and adsorption energy are different for the two surfaces, highlighting the influence of the catalyst's surface structure. osti.gov Analysis of the electronic configuration revealed that the 2s orbital of the carbon atoms in the alkyne group contributes significantly to the adsorption energy. osti.gov

Table: Adsorption Energies on Fe(100) Surface

Adsorption Geometry Adsorption Energy (eV/molecule)
Fourfold di-σ (most favorable) -2.70
Other alkyne group positions (Energies not specified but less favorable)

Data sourced from a DFT study on the Fe(100) surface. wien2k.at

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. While specific, extensive MD simulation studies focused solely on this compound are not widely documented in the provided search results, this technique is highly applicable. MD simulations could be used to study the dynamic behavior of this compound in solution, its interaction with solvents, and its diffusion and orientation near a catalytic surface over time. Advanced techniques like reactive molecular dynamics, which can be performed in software like Materials Studio, allow for the simulation of chemical reactions over long timescales, which would be relevant for modeling its hydrogenation or decomposition. youtube.com

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods, including DFT, used to solve the fundamental equations of quantum mechanics for molecules. These calculations provide information on molecular geometry, vibrational frequencies, and electronic properties. vscht.cz

Electric Dipole Intensity Parameter Calculations

Quantum chemical calculations have been employed to understand the electronic interactions between this compound and metal ions in solution. One study investigated the complexation of this compound with Praseodymium (Pr(III)) and Neodymium (Nd(III)) ions in non-aqueous solvents using absorption spectrophotometry. researchgate.net The researchers calculated the Judd-Ofelt electric dipole intensity parameters (Tλ, where λ = 2, 4, 6) from the 4f-4f electronic transitions of the metal ions. researchgate.net The variation in these parameters upon complexation with this compound provides insight into the interaction between the metal's 4f orbitals and the π-electron density of the alkyne's triple bond. researchgate.net This type of study helps to quantify the nature of the coordinate bond formed between the ligand and the metal ion. researchgate.net

Monte Carlo Methods in Materials Studio

Monte Carlo methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. Within the Materials Studio software suite, these methods are used for a variety of molecular simulations. researchgate.netcsic.es For instance, the Adsorption Locator module uses Monte Carlo techniques to find the most favorable adsorption sites for a molecule on a substrate surface. researchgate.netscribd.com This is achieved by generating a large number of random configurations of the adsorbate-substrate system and using the Metropolis criterion to sample configurations according to their statistical weight. scribd.com This approach is valuable for predicting the adsorption geometry of this compound on different catalysts, complementing the detailed energy calculations from DFT. Other modules use Monte Carlo methods to simulate thermodynamic properties, such as in the Sorption module, or to construct amorphous simulation cells. researchgate.net

Environmental Impact and Sustainability Research of 2 Butyne 1,4 Diol

Environmental Fate and Transport

The environmental journey of 2-Butyne-1,4-diol is largely dictated by its high water solubility and low potential for bioaccumulation. echemi.comthermofisher.com Its release into the environment can occur through various industrial waste streams, including its manufacture and use as an intermediate in producing other chemicals. atamankimya.comechemi.com

Once released, its high water solubility suggests it will likely be mobile in aquatic systems. thermofisher.com The estimated soil adsorption coefficient (Koc) for this compound is very low, indicating a high potential for mobility in soil. echemi.comechemi.com This mobility means it can readily move through the soil and potentially contaminate groundwater.

Volatilization from moist soil or water surfaces is not expected to be a significant fate process due to its low estimated Henry's Law constant. echemi.com Similarly, volatilization from dry soil surfaces is not anticipated based on its vapor pressure. echemi.com The substance is not expected to bioaccumulate in aquatic organisms, as indicated by a low estimated bioconcentration factor (BCF). echemi.com

Aquatic Toxicity Data for this compound

Species Test Duration Endpoint Result (mg/L)
Pimephales promelas (Fathead minnow) 96 hours LC50 53.6 echemi.comechemi.com
Daphnia magna (Water flea) 48 hours EC50 26.8 echemi.com
Scenedesmus subspicatus (Green algae) 96 hours EC50 433 echemi.com
Desmodesmus subspicatus (Green algae) 72 hours EC50 1.048 hpc-standards.com

This table presents a summary of aquatic toxicity data for this compound, showcasing its effects on various aquatic organisms.

Biodegradation Studies

Research indicates that this compound is readily biodegradable. hpc-standards.com In one aerobic biodegradation study using sewage sludge, 90% of the initial concentration of this compound was degraded within four days. echemi.comechemi.com This suggests that biodegradation is a significant environmental fate process for this compound. echemi.com The rapid biodegradation potential helps to mitigate its persistence in the environment.

Waste Treatment and Minimization Strategies

Given the hazardous nature of this compound, proper waste treatment and minimization are crucial. atamanchemicals.com Standard procedures for handling chemical waste are recommended, which include disposing of the product and any contaminated packaging as hazardous waste through a licensed disposal company. atamanchemicals.compentachemicals.eu It is advised not to let the product enter drains to prevent environmental contamination. atamanchemicals.comatamankimya.com

For spills, the recommended cleanup method is to soak up the material with an inert absorbent and place it in suitable, closed containers for disposal. atamanchemicals.com In industrial settings, minimizing waste generation in the first place is a key strategy. This can be achieved through process optimization to reduce the formation of byproducts. The crude product of this compound synthesis typically contains unreacted formaldehyde (B43269) and byproducts like propargyl alcohol. echemi.comchemcess.com Efficient purification methods, such as vacuum distillation, are employed to recover the desired product and separate impurities. chemcess.com

Green Chemistry Principles in this compound Production

The traditional industrial synthesis of this compound, known as the Reppe synthesis, involves the reaction of acetylene (B1199291) with an aqueous solution of formaldehyde under pressure, using a copper acetylide catalyst. echemi.comecoinvent.orgnih.gov While effective, this process has prompted research into more sustainable and greener alternatives.

Recent advancements have focused on improving catalyst systems and reaction conditions to enhance efficiency and reduce environmental impact. For instance, the use of copper-bismuth catalysts has been patented to improve the process. atamankimya.com Another approach involves the direct synthesis from calcium carbide and formaldehyde, which avoids the need to isolate and purify acetylene, a potentially explosive intermediate. google.com

Furthermore, research into the selective hydrogenation of this compound to its derivatives, such as 2-butene-1,4-diol (B106632), has explored greener catalytic methods. researchgate.net These include the use of Schiff-base modified palladium nanoparticles and photocatalytic systems using copper single atoms on titanium dioxide, which can operate under milder conditions and reduce reliance on hazardous reagents. researchgate.netacs.org One patented method for producing a derivative, (E)-2,3-dibromo-2-butene-1,4-diol, emphasizes low cost, simple operation, safety, and environmental protection with high selectivity and yield. google.com These developments align with the principles of green chemistry by aiming for higher atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency.

Q & A

Q. What are the key physicochemical properties of 2-butyne-1,4-diol relevant to laboratory handling and experimental design?

Q. What synthetic routes are commonly used to produce this compound in laboratory settings?

  • Methodological Answer : The primary lab-scale synthesis involves the catalytic hydration of acetylene derivatives. For example:
  • Step 1 : React acetylene with formaldehyde under alkaline conditions to form this compound.
  • Step 2 : Purify via vacuum distillation (avoiding alkaline residues) or recrystallization from ethanol .
  • Key Parameters : Maintain pH < 8 during synthesis to prevent side reactions.

Advanced Research Questions

Q. How do catalyst supports influence the hydrogenation of this compound to 2-butene-1,4-diol?

  • Methodological Answer : Palladium-based catalysts are widely studied. Support materials like TiO₂, γ-Al₂O₃, and MIL-101(Cr) impact activity and selectivity:
  • TiO₂-supported Pd : Enhances dispersion and stabilizes Pd nanoparticles, achieving >90% selectivity for cis-2-butene-1,4-diol at 200°C under 10 bar H₂ .

  • MIL-101(Cr) : Confines Pd nanoparticles, reducing over-hydrogenation to 1,4-butanediol and improving reusability .

  • Experimental Design : Use fixed-bed reactors with in-situ FTIR to monitor intermediate formation. Pre-treat catalysts under H₂ at 200°C for 2 hours to activate metallic sites .

    • Data Table :
CatalystSelectivity (cis-2-butene-1,4-diol)ConditionsSource
Pd/TiO₂92%200°C, 10 bar H₂
Pd/MIL-101(Cr)95%150°C, 5 bar H₂
Pd/γ-Al₂O₃85%180°C, 15 bar H₂

Q. What analytical challenges arise in quantifying this compound purity, and how can they be resolved?

  • Methodological Answer :
  • Challenge : Co-elution of diol isomers in GC due to similar polarities.
  • Solution : Use a Chromolith® RP-18e column with a water-acetonitrile gradient (5–95% over 20 min) for baseline separation. Confirm peaks via mass spectrometry (NIST reference m/z 86) .
  • Validation : Perform spike-recovery tests with deuterated internal standards (e.g., D₄-2-butyne-1,4-diol) to ensure accuracy .

Q. Why do discrepancies in catalytic hydrogenation kinetics occur across studies, and how can they be reconciled?

  • Methodological Answer : Discrepancies often stem from:

Diffusion Limitations : Slurry reactors may exhibit mass transfer constraints vs. monolithic reactors. Use Sherwood number analysis to assess diffusion effects .

Catalyst Pretreatment : Differences in reduction protocols (e.g., H₂ flow rate, temperature) alter Pd oxidation states. Standardize pre-treatment at 200°C under 50 mL/min H₂ .

Reactor Geometry : Monolith reactors enhance gas-liquid contact, improving H₂ availability. Compare turnover frequencies (TOF) normalized to Pd surface area .

Q. What mechanistic insights explain the selectivity of this compound hydrogenation to cis vs. trans isomers?

  • Methodological Answer :
  • Adsorption Geometry : DFT studies show cis-selectivity arises from parallel adsorption of the triple bond on Pd(111) surfaces, favoring syn-addition of H₂.
  • Solvent Effects : Polar solvents (e.g., water) stabilize transition states for cis-product formation. Additives like NH₃ modulate Pd electronic states, further enhancing selectivity .
  • Kinetic Profiling : Use stopped-flow NMR to capture intermediates like 2-butene-1,4-diol enolates, which isomerize under acidic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.